molecular formula C14H26N2O3 B12282433 tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate CAS No. 1315366-05-2

tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate

Cat. No.: B12282433
CAS No.: 1315366-05-2
M. Wt: 270.37 g/mol
InChI Key: UTSWUEAAFXLCGZ-UHFFFAOYSA-N
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Description

tert-Butyl N-({9-hydroxy-3-azabicyclo[331]nonan-7-yl}methyl)carbamate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of a suitable azabicyclo compound with tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

tert-Butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: This compound has a similar bicyclic structure but differs in the presence of an oxygen atom in the ring.

    tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate: This compound is structurally similar but lacks the hydroxy group at the 9-position.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

1315366-05-2

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl]carbamate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-6-9-4-10-7-15-8-11(5-9)12(10)17/h9-12,15,17H,4-8H2,1-3H3,(H,16,18)

InChI Key

UTSWUEAAFXLCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CNCC(C1)C2O

Origin of Product

United States

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